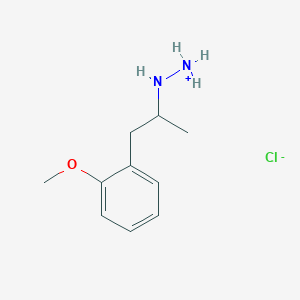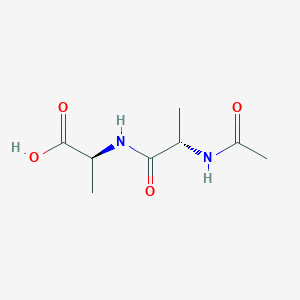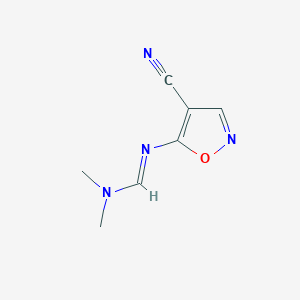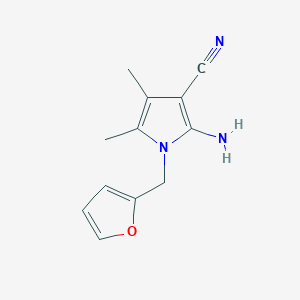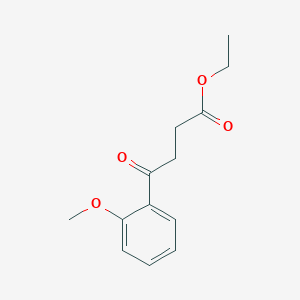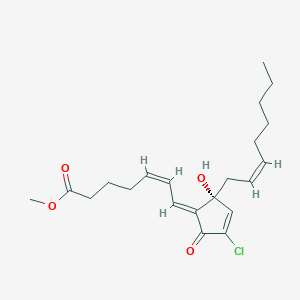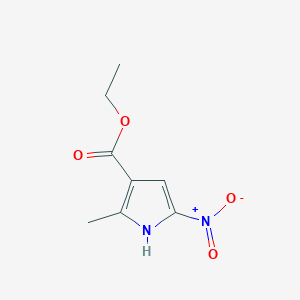
2,3,3a,4,7,7a-hexahydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3a,4,7,7a-hexahydro-1H-indole, commonly known as tetrahydroquinoline, is a heterocyclic organic compound. It has a wide range of applications in the field of medicinal chemistry due to its unique structural properties. In
科学研究应用
Tetrahydroquinoline has been extensively studied for its potential medicinal properties. It has been found to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
作用机制
The mechanism of action of tetrahydroquinoline is not fully understood. However, it is believed to act on several cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to modulate the levels of oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
Tetrahydroquinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. It has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tetrahydroquinoline has been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using tetrahydroquinoline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods with good yields. Another advantage is its versatility in terms of its potential applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
未来方向
There are several future directions for the study of tetrahydroquinoline. One direction is the development of more efficient synthesis methods. Another direction is the optimization of its use in cancer research, Alzheimer's disease research, and Parkinson's disease research. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, tetrahydroquinoline has great potential for future research and development in the field of medicinal chemistry.
合成方法
There are several methods for the synthesis of tetrahydroquinoline. One of the most commonly used methods is the Povarov reaction. This involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method is the Hantzsch reaction, which involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both of these methods result in the formation of tetrahydroquinoline with good yields.
属性
CAS 编号 |
100860-02-4 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC 名称 |
2,3,3a,4,7,7a-hexahydro-1H-indole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,7-9H,3-6H2 |
InChI 键 |
VWHSDFNFHGSPLE-UHFFFAOYSA-N |
SMILES |
C1CNC2C1CC=CC2 |
规范 SMILES |
C1CNC2C1CC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
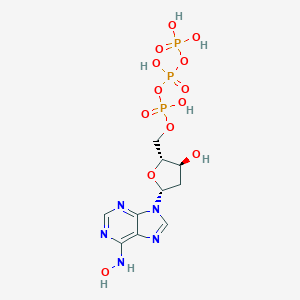
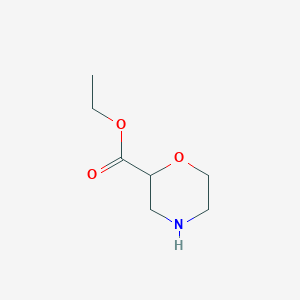
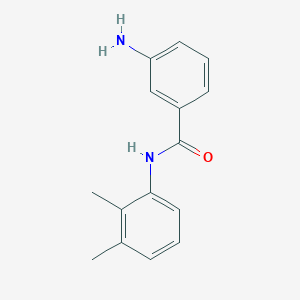
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
